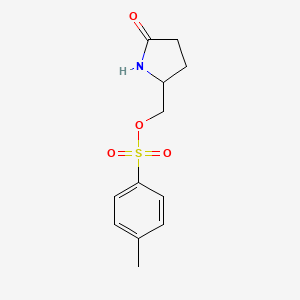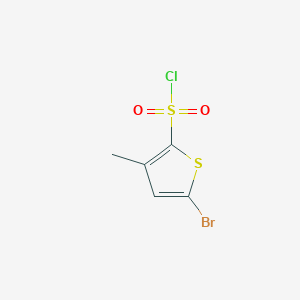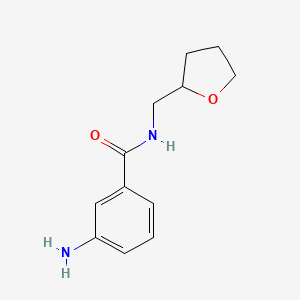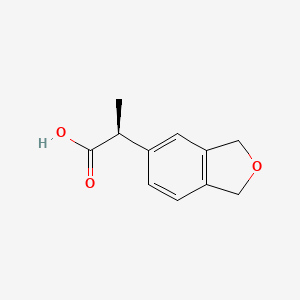
(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Descripción general
Descripción
“(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a biochemical used for proteomics research . Its molecular formula is C12H15NO4S and it has a molecular weight of 269.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.32 g/mol . It is a powder at room temperature . The melting point is between 124-128 degrees Celsius .Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Lake Red Azo Pigments
- The compound 2-Ammonio-5-chloro-4-methylbenzenesulfonate, related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, is an intermediate in the synthesis of lake red azo pigments. This is confirmed through structure determination from single-crystal data (Bekö et al., 2012).
Use in Neuropsychiatric and Neurological Drug Development
- A related tetracyclic quinoxaline derivative, exhibiting binding affinities to serotonin and dopamine receptors, was synthesized using a compound similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate. This multifunctional drug candidate shows promise in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Role in Synthesis of Thiazoles and Pyrimidines
- Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to give cyanothiazoles, which can further react to afford thiazolo pyrimidines. This showcases its use in diverse synthetic pathways (Freeman & Kim, 1991).
Development of Sigma-1 Receptor Modulators
- Research into the synthesis of novel sigma-1 receptor modulators used 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers, related to the compound , showing applications in modulating neuroreceptor activity (Veinberg et al., 2013).
Antagonists for HIV-1 Infection Prevention
- Methylbenzenesulfonamide, structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, has seen increasing interest due to its potential use in preventing HIV-1 infection (Cheng De-ju, 2015).
Applications in Nonlinear Optics
- Thienyl-substituted pyridinium salts, involving compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, demonstrate significant nonlinear optical properties, useful in photonics and optoelectronics (Li et al., 2012).
Inhibitor of Iron Corrosion
- Piperidine derivatives, like (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their inhibitory properties on iron corrosion, revealing potential applications in material science and industrial processes (Kaya et al., 2016).
Antioxidant for Lubricating Oils
- Compounds structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, highlighting their industrial applications (Habib et al., 2014).
Proton-Transfer Compounds with Aliphatic Nitrogen Lewis Bases
- Proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen bases, akin to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their structural features and hydrogen-bonding patterns, useful in material and coordination chemistry (Smith et al., 2011).
Versatile Reactions with Nucleophiles
- Studies on reactions of compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate with various nucleophiles demonstrate the compound's versatility in organic synthesis (Ceh & Petrič, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
98243-59-5 | |
| Record name | (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)


![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)
![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2976229.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)

![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)